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Compound of Interest

Compound Name: Norleucine amide
CAS No.: 7324-07-4
Cat. No.: B8596858
Get Quote
. J

Executive Summary

This guide details the strategic utilization of H-Nle-NH2 (Norleucine amide) in the design and
synthesis of biologically active peptides. While naturally occurring peptides often contain
Methionine (Met) and free C-terminal carboxylates, these features can limit therapeutic viability
due to oxidative degradation and rapid proteolytic clearance.

H-Nle-NH2 serves a dual-purpose structural intervention:

» Oxidative Stability: The Norleucine (Nle) side chain is isosteric with Methionine but lacks the
sulfur atom, rendering it immune to oxidation.

e C-Terminal Capping: The amide moiety (-NH2) mimics the neutral state of native protein
backbones, enhancing receptor binding affinity and blocking carboxypeptidase degradation.

Strategic Rationale: The "Why" and "How"
The Methionine Problem vs. The Norleucine Solution
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Methionine is highly susceptible to oxidation during synthesis, purification, and storage. The
formation of Methionine Sulfoxide [Met(O)] creates a polar center in an otherwise hydrophobic
pocket, often destroying biological activity.

Norleucine (Nle) is the structural analog of Methionine where the sulfur atom is replaced by a
methylene group (-CH2-).

e |sosteric: Virtually identical van der Waals radius and side-chain length.

« Inert: The alkyl side chain cannot oxidize.

Mechanism of Action: Stability & Binding

The following diagram illustrates the degradation pathway of Methionine compared to the
stability of Norleucine, and the role of amidation.
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Figure 1: Comparative stability of Met vs. Nle and the functional impact of C-terminal amidation.
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Comparative Data: Met vs. Nle

Feature Methionine (Met) Norleucine (Nle) Impact on Peptide

Nle is more lipophilic.

Side Chain -CH2-CH2-S-CHs -CH2-CH2-CH2-CHs o
) Mass shift of -18 Da
MW (Residue) 131.04 Da 113.08 Da ] o
confirms substitution.
o ) ) ] Nle drastically
Oxidation Potential High (forms Sulfoxide) = None

increases shelf-life.

_ _ Nle maintains
o Variable (drops if ) )
Receptor Affinity o Stable/High hydrophobic
oxidized) ) )
interactions.

Experimental Protocols
Protocol A: Solution Phase Synthesis using H-Nle-NH2

This protocol is designed for fragment condensation or C-terminal modification. You are starting
with the free amine salt H-Nle-NH2-HCI and coupling it to a protected amino acid or peptide
fragment (Pg-Peptide-OH).

Reagents Required:

H-Nle-NH2-HCI (Norleucine amide hydrochloride)

Carboxyl Component (e.g., Boc-Phe-OH or Fmoc-Peptide-OH)

Coupling Reagent: HATU or EDC/HOBt

Base: DIPEA (Diisopropylethylamine)

Solvent: DMF (anhydrous)
Step-by-Step Workflow:

o Dissolution & Neutralization:
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o Dissolve 1.0 equivalent (eq) of the Carboxyl Component and 1.1 eq of H-Nle-NH2-HCl in
minimal DMF.

o Critical Step: Add 2.5 eq of DIPEA. (1.0 eq is consumed neutralizing the HCI salt of Nle;
the rest activates the carboxylate).

o Observation: Ensure pH is roughly 8-9 (check with wet pH paper above the vial).

e Activation & Coupling:

[e]

Cool the solution to 0°C (ice bath) to suppress racemization.

o

Add 1.1 eq of HATU (or EDC).

[¢]

Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

[e]

Stir for 4—16 hours. Monitor by HPLC (disappearance of H-Nle-NH2 peak).
o Workup (Extraction):

o Dilute reaction mixture with Ethyl Acetate (EtOAC).

o Wash sequence:
» 3x with 5% NaHCOs (Removes unreacted acid/HOBY).
s 3x with 1M KHSOa or 5% Citric Acid (Removes unreacted amine/DIPEA).
= 3x with Brine.

o Dry over MgSOu, filter, and evaporate to yield Pg-Peptide-Nle-NH2.

Protocol B: Solid Phase Peptide Synthesis (SPPS)
Equivalent

While the prompt specifies "Using H-Nle-NH2", most modern labs synthesize Nle-containing
amides on resin. This is the "Parallel" route to the same molecule.

» Resin: Rink Amide MBHA Resin (Cleavage yields -NH2).[2]
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e Coupling: Couple Fmoc-Nle-OH as the first amino acid.

o Result: Upon cleavage with TFA, the resin linker donates the nitrogen, releasing H-Peptide-
Nle-NH2.

Case Study: Synthesis of Melanotan Il Analogs

The most famous application of H-Nle-NH2 is in the synthesis of super-potent melanocortin
agonists, such as NDP-MSH (Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-
NH2).

Synthesis Workflow Visualization

The following flow illustrates the decision logic and synthesis path for creating a stable MSH
analog using Nle.
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Target: Bioactive Peptide

(e.g., alpha-MSH)

Sequence Analysis:
Contains Met? C-term Acid?

:

Optimization Strategy:
1. Replace Met -> Nle
2. Cap C-term -> Amide

Synthesjis Route
Dissolve H-Nle-NH2.HCI
+ Protected Fragment (Boc-Xaa-OH)
Add DIPEA (Neutralize HCI)
Add HATU (Activate)
Coupling Reaction
(Formation of Peptide Bond)
(Deprotection & Purificatior)

Final Product:
[Nle]-Peptide-NH2

(Oxidation Resistant)

Click to download full resolution via product page

Figure 2: Workflow for integrating H-Nle-NH2 into peptide synthesis.

QC & Validation
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When validating the synthesis of an Nle-substituted peptide, use the following QC parameters:
e Mass Spectrometry (ESI-MS):

o Look for the mass shift. If the native sequence (with Met) has MW = X, the Nle analog will
have MW = X - 17.96 Da (approx -18 Da).

o Note: If you see a peak at +16 Da relative to the product, it is likely oxidation of other
susceptible residues (Trp, His), as Nle cannot oxidize. This confirms the stability of the Nle
site.

e HPLC Retention Time:

o Nle is more hydrophobic than Met.[1] Expect the Nle-peptide to elute later (higher % B) on
a C18 Reverse Phase column compared to the native Met-peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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